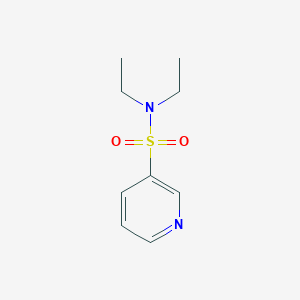
n,n-Diethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylpyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₄N₂O₂S. It is a sulfonamide derivative of pyridine, characterized by the presence of a sulfonamide group attached to the third position of the pyridine ring and two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-3-sulfonic acid derivatives.
Reduction: N-ethylpyridine-3-sulfonamide and pyridine-3-sulfonamide.
Substitution: Various N-alkyl or N-aryl pyridine-3-sulfonamide derivatives.
Applications De Recherche Scientifique
N,N-Diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpyridine-3-sulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Pyridine-3-sulfonamide: Lacks the diethyl groups, making it less hydrophobic.
N-Ethylpyridine-3-sulfonamide: Contains only one ethyl group.
Uniqueness
N,N-Diethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of two ethyl groups, which enhance its hydrophobicity and influence its binding affinity to molecular targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.
Propriétés
Numéro CAS |
4810-42-8 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
JMILLCPEACTFNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)

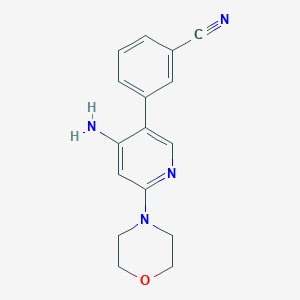
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
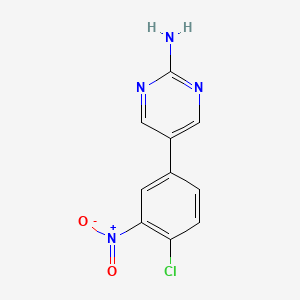
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
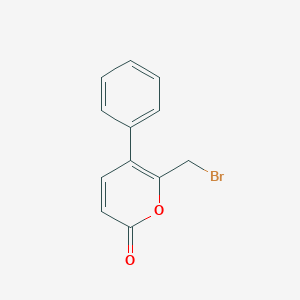

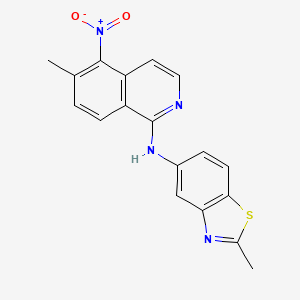
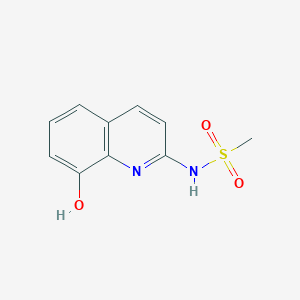
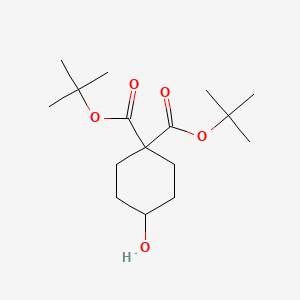
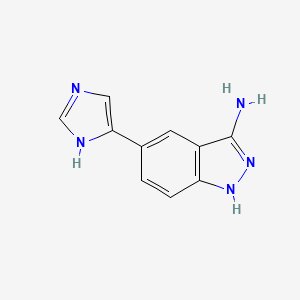
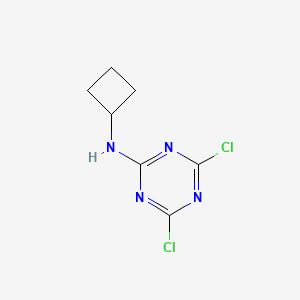
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
